molecular formula C9H13NO2S B1276929 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6

([2-(Methylamino)ethyl]sulfonyl)benzene

Cat. No. B1276929
M. Wt: 199.27 g/mol
InChI Key: PZBLTCZCXLHCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, ([2-(Methylamino)ethyl]sulfonyl)benzene, is a sulfonamide derivative that is relevant in the context of synthesizing various metal complexes and Schiff bases. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the behavior and properties of sulfonamide derivatives and their potential applications in coordination chemistry and materials science .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of N-tosyl-ethylenediamine with other reagents such as salicylaldehyde or 2-pyridinecarboxaldehyde. These reactions lead to the formation of Schiff bases and metal complexes with sulfonamide ligands. For example, the reaction of N-tosyl-ethylenediamine and salicylaldehyde forms a new sulfonamide Schiff base, which is then used to prepare novel metal complexes . Similarly, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of products that are not the expected Schiff base but instead form metal complexes with the ligand .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques, including X-ray single-crystal diffraction, elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. These techniques provide detailed information about the geometry and electronic structure of the sulfonamide derivatives and their metal complexes. For instance, the crystal structure of a Schiff base derived from benzenesulphonohydrazide and 2-carboxybenzaldehyde was determined, revealing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be inferred from the sulfonation reactions discussed in one of the papers. Sulfonation is a key reaction for introducing sulfonyl groups into aromatic compounds, and the study of such reactions with different substrates provides valuable information on the reactivity and selectivity of sulfonation under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the presence of functional groups. The papers describe the use of thermal analysis (TGA) to assess the thermal stability of the compounds. Photoluminescence measurements are also mentioned, suggesting that these compounds may have interesting optical properties. The non-covalent interactions, such as hydrogen bonding and pi-pi stacking, play a crucial role in the solid-state architecture of these compounds, which can affect their solubility, melting points, and other physical properties .

Scientific Research Applications

Separation and Extraction Processes

  • Ionic Liquids in Hydrocarbon Separation : Studies have shown that certain ionic liquids, such as 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide ([C2mim][NTf2]), can selectively remove benzene from its mixtures with alkanes. This suggests potential applications in liquid extraction processes for the removal of aromatic compounds from their mixtures with alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).

Chemical Reactions and Synthesis

  • Synthesis of Derivatives : Research has been conducted on the methylation of chlorimuron-ethyl, leading to the production of various derivatives, including ethyl-2-[[(N-methylamino)sulfonyl]benzoate], among others. This highlights the compound's role in chemical synthesis (Choudhury & Dureja, 1996).
  • Synthesis of Antipsychotic Agents : A study on benzamide antipsychotics indicated the presence of o-anisamide and 5-sulfonyl on the benzene ring in their structure, which are important for antipsychotic activity. This suggests the role of sulfonyl benzene derivatives in the synthesis of antipsychotic drugs (Guo Jun, 2011).
  • Development of Cardiac Electrophysiological Agents : N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and shown to have potency in cardiac electrophysiological activity, suggesting applications in the development of class III agents for cardiac conditions (Morgan et al., 1990).

Pharmaceutical Applications

  • Antimicrobial Activity : A series of sulfonamide derivatives exhibited significant antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications, particularly in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and follow appropriate safety protocols.

properties

IUPAC Name

2-(benzenesulfonyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLTCZCXLHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([2-(Methylamino)ethyl]sulfonyl)benzene

Synthesis routes and methods

Procedure details

A solution of 2-chloroethylphenyl sulfone and a large excess of methylamine (40% solution in water) in acetonitrile is stirred at room temperature overnight. The solvent is removed in vacuo and the residue is partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride solution is extracted with dilute sulfuric acid. The acidic extract is made basic with 50% sodium hydroxide and the basic solution is extracted with methylene chloride. The methylene chloride solution is dried over magnesium sulfate and the solvent is removed in vacuo to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.